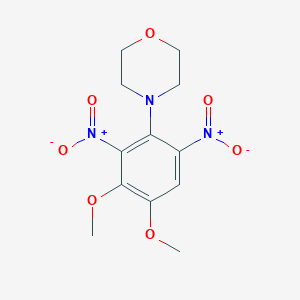
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine, also known as 4-DMPPM, is a nitrogen-containing heterocyclic compound that has a wide range of applications in the fields of medicinal chemistry and synthetic organic chemistry. It is a versatile building block that can be used to synthesize a variety of compounds with potential therapeutic value. This compound has been used in a variety of scientific research applications, including drug discovery, drug delivery, and pharmacological studies.
Applications De Recherche Scientifique
Hydrogen Bonding and Crystal Structure
Hydrogen Bonding in Solid Morpholinium 2,4-dinitrophenolate : This study by Majerz, Głowiak, and Koll (1996) investigates the structure of morpholinium 2,4-dinitrophenolate using X-ray diffraction, focusing on the hydrogen bonding and ionic character of the compound. The morpholinium and 2,4-dinitrophenolate moieties are linked by hydrogen bonds, with spectral characteristics compared to related 2,4-dinitrophenolates, highlighting the compound's structural and bonding attributes Majerz, Głowiak, & Koll, 1996.
Chemical Synthesis and Optimization
Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity : Boschelli et al. (2001) report on the synthesis and optimization of 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile derivatives, showing increased inhibition of Src kinase activity and Src-mediated cell proliferation, with the introduction of a morpholine group enhancing the compound's potency Boschelli et al., 2001.
Spectroscopic and Electrochemical Studies
Synthesis, Spectroscopic, and Electrochemical Investigations of Vic-Dioximes : Kilic, Taş, Gümgüm, and Yilmaz (2006) synthesized vic-dioxime ligands containing a morpholine group, exploring their structures and electrochemical properties. The study provides insights into the ligands' redox properties and potential applications in coordination chemistry Kilic, Taş, Gümgüm, & Yilmaz, 2006.
Luminescence and Sensing Applications
A Lysosome-Targeting Colorimetric and Fluorescent Dual Signal Probe for Sensitive Detection and Bioimaging of Hydrogen Sulfide : Wu et al. (2018) developed a lysosome-targeting fluorescent probe, demonstrating its application in detecting hydrogen sulfide with high selectivity and sensitivity, illustrating the use of morpholine derivatives in bioimaging and sensing applications Wu et al., 2018.
Fungicide Analysis
Gas Chromatographic-Mass Spectrometric Method for the Analysis of Dimethomorph Fungicide : Hengel and Shibamoto (2000) developed an analytical method for determining dimethomorph residues in dried hops, utilizing a morpholine derivative as a fungicide. This study emphasizes the compound's role in agricultural applications and the importance of residue analysis for food safety Hengel & Shibamoto, 2000.
Propriétés
IUPAC Name |
4-(3,4-dimethoxy-2,6-dinitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O7/c1-20-9-7-8(14(16)17)10(13-3-5-22-6-4-13)11(15(18)19)12(9)21-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPUTDACEPMVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])N2CCOCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)
![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)
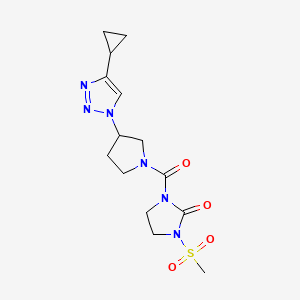
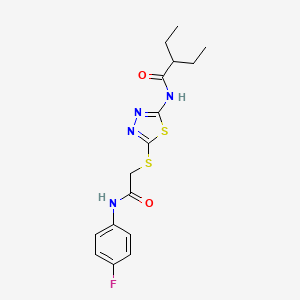
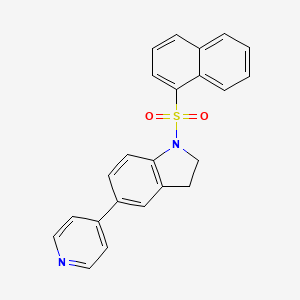
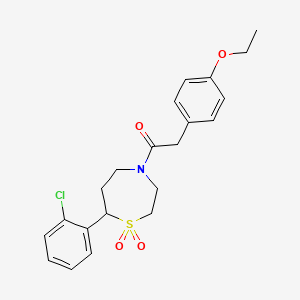
![3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2819716.png)


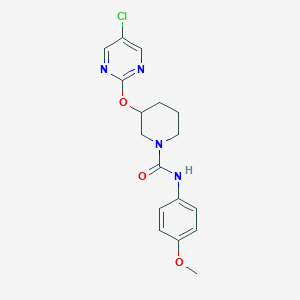
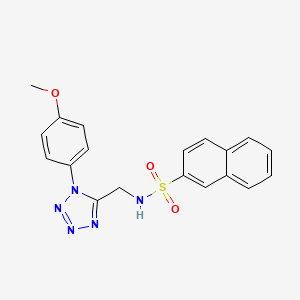
![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)
![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)